molecular formula C19H20N2O5 B251323 Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide

Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide

Katalognummer: B251323
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: BDRLTKTVEVJIMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide, also known as BDAIM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BDAIM is a derivative of the phenethylamine family and is known for its ability to modulate the activity of certain receptors in the brain. In

Wirkmechanismus

Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide works by modulating the activity of certain receptors in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and behavior. It also acts as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and depression. Additionally, it has been found to act as an antagonist at the adrenergic alpha-2 receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. It has also been found to decrease the release of norepinephrine, which can lead to a reduction in blood pressure and heart rate.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide is its high affinity for certain receptors in the brain, which makes it a promising candidate for the treatment of various neurological and psychiatric disorders. However, one of the main limitations of this compound is its potential toxicity, which can limit its use in lab experiments. Additionally, the synthesis of this compound is complex and requires several steps, which can make it difficult to obtain a pure compound.

Zukünftige Richtungen

There are several future directions for research on Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide. One area of interest is the development of new derivatives of this compound with improved pharmacological properties. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of other neurological and psychiatric disorders. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.

Synthesemethoden

The synthesis of Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide involves several steps, starting with the preparation of the starting material 3-methoxy-4-hydroxybenzaldehyde. This is then reacted with isobutyryl chloride to form the corresponding acid chloride, which is further reacted with 4-amino-N-methylbenzamide to yield this compound. The final product is purified using column chromatography to obtain a pure compound.

Wissenschaftliche Forschungsanwendungen

Benzo[1,3]dioxole-5-carboxylic acid (4-isobutyrylamino-3-methoxy-phenyl)-amide has been studied extensively for its potential therapeutic applications. It has been found to have a high affinity for certain receptors in the brain, including the dopamine D2 receptor, serotonin 5-HT1A receptor, and adrenergic alpha-2 receptor. This makes it a promising candidate for the treatment of various neurological and psychiatric disorders, including schizophrenia, depression, and anxiety.

Eigenschaften

Molekularformel

C19H20N2O5

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C19H20N2O5/c1-11(2)18(22)21-14-6-5-13(9-16(14)24-3)20-19(23)12-4-7-15-17(8-12)26-10-25-15/h4-9,11H,10H2,1-3H3,(H,20,23)(H,21,22)

InChI-Schlüssel

BDRLTKTVEVJIMF-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC

Kanonische SMILES

CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.